

## The story of Momelotinib's invention by Andrew Wilks and Christopher Burns

Author: BenchChem Technical Support Team. Date: December 2025



# The Discovery and Development of Momelotinib: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Momelotinib (Ojjaara<sup>™</sup>) represents a significant advancement in the treatment of myelofibrosis (MF), a rare and debilitating bone marrow cancer. Its journey from a foundational scientific discovery to a clinically approved therapeutic is a testament to the perseverance and ingenuity of its inventors, Professor Andrew Wilks and Dr. Christopher Burns. This in-depth technical guide details the scientific story of Momelotinib, from the initial discovery of the Janus kinase (JAK) family to the elucidation of its unique dual-inhibitory mechanism of action targeting both JAK1/JAK2 and Activin A receptor, type I (ACVR1). This document provides a comprehensive overview of the key experiments, quantitative data, and underlying signaling pathways that define Momelotinib's unique therapeutic profile, particularly its ability to address both the systemic symptoms of myelofibrosis and the associated anemia.

## The Genesis of a Novel Therapeutic: The Story of Andrew Wilks and Christopher Burns

The story of **Momelotinib** begins with the foundational work of Professor Andrew Wilks. In the late 1980s, while at the Ludwig Institute for Cancer Research in Melbourne, Wilks discovered



and named the Janus kinase (JAK) family of enzymes, recognizing their critical role in cytokine signaling pathways that regulate hematopoiesis and immune function.[1][2][3] This seminal discovery laid the groundwork for a new class of targeted therapies.

In 1999, driven by the therapeutic potential of inhibiting JAK enzymes, Wilks founded the Australian biotechnology company, Cytopia.[4] It was at Cytopia that he joined forces with Dr. Christopher Burns, a medicinal chemist, to translate the basic scientific understanding of JAK signaling into a tangible therapeutic.[5][6] Their collaboration was pivotal, combining Wilks' deep biological insights with Burns' expertise in drug design and lead optimization.[1][7] This partnership ultimately led to the invention of **Momelotinib**, initially known as CYT387.[4]

The development of **Momelotinib** was a multi-company endeavor, with the compound passing through YM Biosciences, Gilead Sciences, and Sierra Oncology before its acquisition by GlaxoSmithKline (GSK).[4] This journey culminated in the U.S. Food and Drug Administration (FDA) approval of **Momelotinib** in September 2023 for the treatment of intermediate or high-risk myelofibrosis in adults with anemia.[4][8]

## A Dual Mechanism of Action: Targeting JAK-STAT and ACVR1 Pathways

**Momelotinib**'s therapeutic efficacy stems from its unique ability to inhibit two distinct signaling pathways implicated in the pathophysiology of myelofibrosis.[9]

#### **Inhibition of the JAK-STAT Pathway**

Myelofibrosis is characterized by dysregulated JAK-STAT signaling, often driven by mutations in JAK2 (such as JAK2V617F), MPL, or CALR.[10][11] This hyperactive signaling leads to the overproduction of inflammatory cytokines, splenomegaly (enlarged spleen), and debilitating constitutional symptoms.[10] **Momelotinib** is a potent, ATP-competitive inhibitor of JAK1 and JAK2, effectively dampening this aberrant signaling cascade.[12][13] By inhibiting JAK1 and JAK2, **Momelotinib** reduces the phosphorylation and activation of downstream STAT proteins, thereby mitigating the inflammatory cytokine storm and reducing spleen size and symptom burden in patients with myelofibrosis.[10]





Click to download full resolution via product page

Figure 1: Momelotinib's Inhibition of the JAK-STAT Signaling Pathway.



### The Unique Inhibition of ACVR1 and its Impact on Anemia

A distinguishing feature of **Momelotinib** is its ability to inhibit Activin A receptor, type I (ACVR1), also known as ALK2.[9] This activity directly addresses the anemia that is a hallmark of myelofibrosis and a common side effect of other JAK inhibitors.[14] Anemia in myelofibrosis is largely driven by elevated levels of hepcidin, the master regulator of iron homeostasis.[15] Inflammatory cytokines in myelofibrosis stimulate hepcidin production via the bone morphogenetic protein (BMP)-ACVR1-SMAD signaling pathway.[15][16] Elevated hepcidin leads to iron sequestration, restricting its availability for erythropoiesis (red blood cell production).[15]

**Momelotinib**'s inhibition of ACVR1 disrupts this pathological process. By blocking ACVR1, **Momelotinib** prevents the phosphorylation of downstream SMAD proteins, leading to a reduction in hepcidin expression.[15][16] This, in turn, increases iron availability for red blood cell production, thereby ameliorating anemia and reducing the need for blood transfusions in patients.[15]





Click to download full resolution via product page

Figure 2: Momelotinib's Inhibition of the ACVR1 Pathway to Ameliorate Anemia.



### Preclinical Evaluation: In Vitro and In Vivo Characterization

The unique dual-inhibitory profile of **Momelotinib** was extensively characterized in a series of preclinical studies that established its therapeutic potential.

### In Vitro Kinase and Cellular Assays

Initial in vitro studies were crucial in defining the selectivity and potency of **Momelotinib**.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)

A common method for determining the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

- Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, and ACVR1 enzymes are purified. A generic peptide substrate for these kinases is prepared in a suitable buffer.
- Compound Dilution: **Momelotinib** is serially diluted to a range of concentrations.
- Kinase Reaction: The kinase, substrate, and Momelotinib are incubated together in the
  presence of ATP. The reaction is allowed to proceed for a defined period at a controlled
  temperature.
- Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of 32P-labeled ATP) or fluorescence-based assays.
- IC50 Determination: The concentration of **Momelotinib** that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Table 1: In Vitro Inhibitory Activity of **Momelotinib** 



| Target       | IC50 (nM) | Reference(s) |
|--------------|-----------|--------------|
| JAK1         | 11        | [12][13]     |
| JAK2         | 18        | [12][13]     |
| JAK3         | 155       | [13]         |
| TYK2         | 17        | [13]         |
| ACVR1 (ALK2) | 10        | [17]         |

Cell-based assays were subsequently employed to confirm **Momelotinib**'s activity in a more physiologically relevant context.

Experimental Protocol: HepG2 Cell-Based Hepcidin Assay (Representative)

The human hepatoma cell line, HepG2, is a standard model for studying hepcidin regulation.

- Cell Culture: HepG2 cells are cultured in appropriate media.
- Stimulation and Treatment: Cells are stimulated with BMP6 to induce hepcidin expression.
   Concurrently, cells are treated with varying concentrations of Momelotinib.
- RNA Extraction and qPCR: After a set incubation period, total RNA is extracted from the cells. Quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of the hepcidin gene (HAMP).
- Data Analysis: The relative expression of HAMP mRNA is normalized to a housekeeping gene, and the effect of Momelotinib on BMP6-induced hepcidin expression is determined.

Studies using this methodology demonstrated that **Momelotinib** effectively reduces BMP6-stimulated hepcidin expression in HepG2 cells.[15][16]

#### In Vivo Efficacy in Animal Models

The therapeutic potential of **Momelotinib**, particularly its effect on anemia, was further validated in animal models. A key model was the rat model of anemia of chronic disease (ACD).



Experimental Protocol: Rat Model of Anemia of Chronic Disease (Representative)

- Induction of Anemia: Anemia is induced in rats through the administration of an inflammatory agent, such as peptidoglycan-polysaccharide (PG-PS).
- Treatment: A cohort of anemic rats is treated with **Momelotinib**, typically administered orally, while a control group receives a vehicle.
- Monitoring: Over the course of the treatment period, various hematological parameters are monitored, including hemoglobin levels, red blood cell counts, and serum iron levels.
   Hepcidin levels in the serum and liver are also measured.
- Endpoint Analysis: At the end of the study, the effects of **Momelotinib** on the different parameters are compared to the control group.

In this model, **Momelotinib** treatment was shown to normalize hemoglobin and red blood cell counts, reduce hepcidin levels, and increase serum iron, providing strong in vivo evidence for its unique mechanism of action in ameliorating anemia.[4][15]

### **Clinical Development and Efficacy**

**Momelotinib** has undergone a rigorous clinical development program, including three pivotal Phase 3 trials: SIMPLIFY-1, SIMPLIFY-2, and MOMENTUM. These trials have provided robust evidence of its efficacy and safety in patients with myelofibrosis.

#### The SIMPLIFY Trials

The SIMPLIFY-1 and SIMPLIFY-2 trials were designed to evaluate **Momelotinib** in different patient populations.

- SIMPLIFY-1: This trial compared **Momelotinib** to the approved JAK inhibitor ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis.
- SIMPLIFY-2: This study evaluated Momelotinib versus best available therapy (BAT) in patients with myelofibrosis who had previously been treated with ruxolitinib.

Table 2: Key Efficacy Endpoints from the SIMPLIFY-1 Trial (Week 24)



| Endpoint                              | Momelotinib (n=215) | Ruxolitinib (n=217) |
|---------------------------------------|---------------------|---------------------|
| Spleen Volume Reduction ≥35%          | 26.5%               | 29.0%               |
| Total Symptom Score<br>Reduction ≥50% | 28.4%               | 42.2%               |
| Transfusion Independence<br>Rate      | 66.5%               | 49.3%               |

Data from Verstovsek et al. (2017)

#### The MOMENTUM Trial

The MOMENTUM trial was a pivotal study that solidified the clinical benefit of **Momelotinib**, particularly in anemic myelofibrosis patients previously treated with a JAK inhibitor. This trial compared **Momelotinib** to danazol, a synthetic steroid sometimes used to manage anemia in myelofibrosis.

Table 3: Key Efficacy Endpoints from the MOMENTUM Trial (Week 24)

| Endpoint                              | Momelotinib (n=130) | Danazol (n=65) |
|---------------------------------------|---------------------|----------------|
| Total Symptom Score<br>Reduction ≥50% | 25%                 | 9%             |
| Transfusion Independence<br>Rate      | 31%                 | 20%            |
| Spleen Volume Reduction ≥35%          | 23%                 | 3%             |

Data from Verstovsek et al. (2023)

The collective data from these clinical trials demonstrate **Momelotinib**'s ability to provide clinically meaningful improvements in the three key hallmarks of myelofibrosis: splenomegaly, constitutional symptoms, and anemia.



#### Conclusion

The invention of **Momelotinib** by Andrew Wilks and Christopher Burns is a landmark achievement in the field of targeted cancer therapy. Their work, which began with the fundamental discovery of the JAK kinase family, has culminated in a novel therapeutic that addresses a critical unmet need for patients with myelofibrosis, particularly those suffering from anemia. The dual inhibition of JAK1/JAK2 and ACVR1 provides a unique and powerful mechanism of action that sets **Momelotinib** apart from other treatments. The extensive preclinical and clinical data presented in this whitepaper provide a comprehensive overview of the scientific foundation upon which **Momelotinib**'s success is built, offering valuable insights for researchers and drug development professionals in the ongoing quest for more effective cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based molecular modeling in SAR analysis and lead optimization PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blog: IND-Enabling Studies: The Final Step Before Human C... | ALS TDI [als.net]
- 4. Momelotinib Monograph for Professionals Drugs.com [drugs.com]
- 5. monash.edu [monash.edu]
- 6. A three-step protocol for lead optimization: quick identification of key conformational features and functional groups in the SAR studies of non-ATP competitive MK2 (MAPKAPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACVR1/JAK1/JAK2 inhibitor momelotinib reverses transfusion dependency and suppresses hepcidin in myelofibrosis phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]



- 9. Momelotinib inhibits ACVR1/ALK2, d ... | Article | H1 Connect [archive.connect.h1.co]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. [PDF] Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite—Resolution for Clinical Development | Semantic Scholar [semanticscholar.org]
- 12. CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies using cell lines and primary cells from polycythemia vera patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. therapeuticinnovation.com.au [therapeuticinnovation.com.au]
- 14. drughunter.com [drughunter.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Momelotinib: Mechanism of action, clinical, and translational science PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The story of Momelotinib's invention by Andrew Wilks and Christopher Burns]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663569#the-story-of-momelotinib-s-invention-by-andrew-wilks-and-christopher-burns]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com